

# Technical Guide: Spectroscopic Characterization of Azepan-1-ylacetic Acid[1]

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: *Azepan-1-ylacetic acid*

CAS No.: 52703-80-7

Cat. No.: B118817

[Get Quote](#)

**Abstract** This technical guide provides a comprehensive spectroscopic profile of **Azepan-1-ylacetic acid** (CAS: 52703-80-7), a critical intermediate in the synthesis of pharmaceutical agents targeting glycine transporters (GlyT1) and other CNS pathways.[1] This document details the structural elucidation of the compound using Nuclear Magnetic Resonance (

H and

C NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). It is designed to serve as a reference for analytical chemists and drug development scientists, emphasizing the causal links between molecular structure and spectral signatures.

## Introduction & Chemical Identity

**Azepan-1-ylacetic acid**, also known as 2-(hexamethyleneimino)acetic acid, consists of a seven-membered saturated azepane ring nitrogen-linked to an acetic acid moiety.[1] Its characterization is often complicated by the conformational fluxionality of the seven-membered ring and the zwitterionic potential of the amino-acid motif.

Parameter	Details
IUPAC Name	2-(Azepan-1-yl)acetic acid
CAS Number	52703-80-7
Molecular Formula	
Molecular Weight	157.21 g/mol
Structure	Azepane ring fused to -acetic acid

## Synthetic Context & Impurity Profile

Understanding the synthesis is prerequisite to accurate spectral interpretation. The compound is typically synthesized via the

-alkylation of azepane with chloroacetic acid or ethyl chloroacetate followed by hydrolysis.

- Common Impurities: Unreacted azepane, chloroacetic acid, and mineral salts (if HCl hydrolysis is used).
- Spectral Impact: Residual azepane results in overlapping multiplets in the 1.5–1.8 ppm region (<sup>1</sup>H NMR) and a distinct N-H stretch in IR (if free base).

## Mass Spectrometry (MS) Analysis[1][3][4][5]

Mass spectrometry provides the primary confirmation of molecular weight and structural connectivity. The fragmentation pattern is dominated by the stability of the cyclic amine and the lability of the carboxylic acid group.

## Ionization & Fragmentation Pathways[6]

- Ionization Mode: Electrospray Ionization (ESI) in Positive Mode ( ) is recommended due to the basic nitrogen.

- Molecular Ion:

m/z.[1]

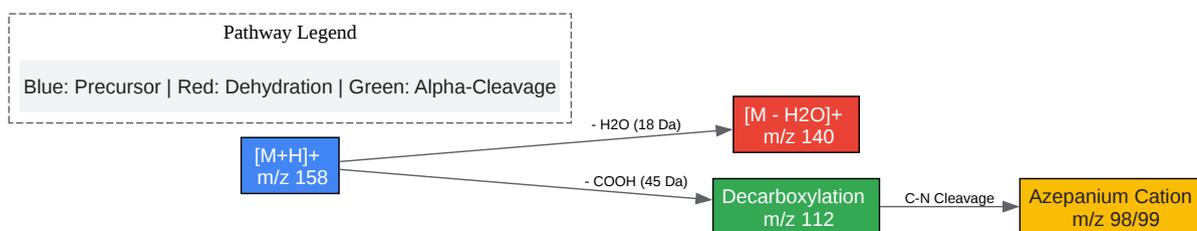
Key Fragmentation Events:

- Decarboxylation/Loss of Formic Acid: Loss of the carboxylic acid moiety ( or ) is the primary pathway.[1]
- Ring Cleavage: High-energy collisions lead to the opening of the azepane ring.
- -Cleavage: Cleavage adjacent to the nitrogen atom.[1]

## MS Data Summary[6]

m/z (Ion)	Identity	Mechanistic Origin
158		Protonated molecular ion (Base Peak in mild ESI).[1]
140		Dehydration (common in carboxylic acids).[1]
112	$[M - \text{COOH}]^+$	-cleavage removing the carboxyl group.[1]
98/99	Azepanium ion	Cleavage of the N-C bond to the acetic acid arm; retention of charge on the ring.

## Fragmentation Logic Diagram



[Click to download full resolution via product page](#)

Caption: Predicted ESI-MS fragmentation pathway for **Azepan-1-ylacetic acid**, highlighting the stability of the azepanium core.

## Infrared Spectroscopy (IR)[1][3][7][8][9]

IR analysis is critical for confirming the oxidation state of the carbonyl and the presence of the amine. The spectrum will vary significantly depending on whether the sample is a free acid (zwitterionic solid) or a salt (HCl).

## Key Functional Group Assignments (Free Acid)

Wavenumber ( )	Intensity	Functional Group	Vibrational Mode
2500–3300	Broad, Strong	O-H (Acid)	O-H stretch, broadened by H-bonding (dimerization).[1]
2850–2950	Medium, Sharp	C-H ( )	Alkane C-H stretching of the azepane ring.
1700–1730	Strong	C=O[2]	Carbonyl stretching (Carboxylic acid).[1][3][4]
1150–1250	Medium	C-N	C-N single bond stretching (tertiary amine).[1]
1050–1100	Medium	C-O	C-O stretch of the acid group.

Technical Insight: If the spectrum shows a shift of the carbonyl band to ~1600 and the disappearance of the broad O-H band, the molecule exists as a zwitterion ( ), which is common in solid-state amino acids.[1]

## Nuclear Magnetic Resonance (NMR)[1][3][8][11][12]

NMR offers the most definitive structural proof. The fluxional nature of the 7-membered ring averages the signals of the ring protons at room temperature.

## Sample Preparation Protocol

To ensure reproducibility and prevent zwitterionic aggregation broadening:

- Solvent: Deuterated Chloroform (

) for the free acid. Deuterium Oxide (

) for the HCl salt.

- Concentration: ~10 mg in 0.6 mL solvent.
- Reference: TMS (0.00 ppm) or residual solvent peak (7.26 ppm).[1]

## **H NMR Data (400 MHz, )**

Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Context
10.5 – 12.0	Broad Singlet	1H	-COOH	Acidic proton (exchangeable with ).[1]
3.35	Singlet	2H		Alpha-protons to carbonyl and nitrogen.[1] Deshielded by anisotropy of C=O.
2.75 – 2.85	Multiplet (t-like)	4H	Ring	Protons adjacent to ring nitrogen. [1]
1.65 – 1.75	Multiplet	4H	Ring	Beta-protons in the azepane ring. [1]
1.55 – 1.65	Multiplet	4H	Ring	Gamma-protons (furthest from N). [1]

Expert Note: The azepane ring protons often appear as two sets of broad multiplets. The

-ring protons (next to N) are distinct, while the

and

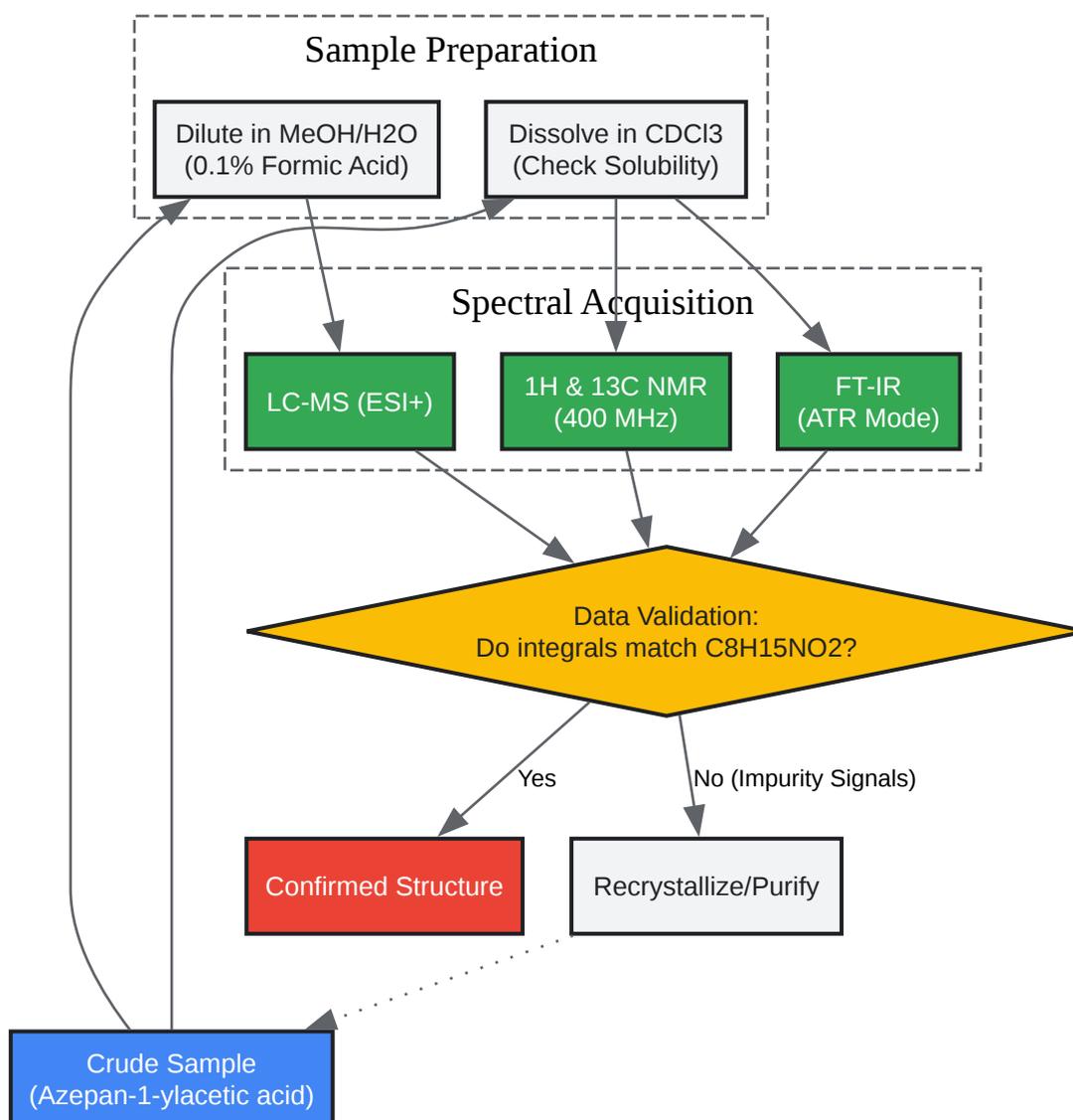
protons may overlap into a "hump" depending on the field strength.

## C NMR Data (100 MHz, )

Shift ( , ppm)	Carbon Type	Assignment
173.5	Quaternary (C=O)	Carboxylic acid carbonyl.[1]
59.8		(Linker carbon).[1]
55.2		Azepane (Ring carbons next to N).[1]
27.8		Azepane .[1]
26.5		Azepane .

## Analytical Workflow Diagram

The following diagram illustrates the logical flow for complete characterization, ensuring self-validation of the data.



[Click to download full resolution via product page](#)

Caption: Integrated analytical workflow for the validation of **Azepan-1-ylacetic acid**, including decision gates for purity verification.

## References

- National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 3157319, 1-Azepanylacetic acid. [1] Retrieved January 31, 2026, from [Link]
- Varnes, J. G., et al. (2010). Identification of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides as novel inhibitors of GlyT1. [1][5] *Bioorganic & Medicinal Chemistry*

Letters, 20(16), 4878-4881.[1][5] (Provides synthesis and characterization context for azepane-acetic acid derivatives). [[Link](#)]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed.[1] John Wiley & Sons.[1][6] (Authoritative reference for general IR and NMR interpretation of carboxylic acids and cyclic amines).

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. 2-(2-(Azepan-1-yl)-4-(4-methoxy-3-methylphenyl)thiazol-5-yl)acetic acid | C19H24N2O3S | CID 97180993 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 2. Interpreting Infrared Spectra - Specac Ltd [[specac.com](https://specac.com)]
- 3. IR Absorption Table [[webspectra.chem.ucla.edu](https://webspectra.chem.ucla.edu)]
- 4. chem.libretexts.org [[chem.libretexts.org](https://chem.libretexts.org)]
- 5. Identification of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides as novel inhibitors of GlyT1 - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 6. spectrabase.com [[spectrabase.com](https://spectrabase.com)]
- To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of Azepan-1-ylacetic Acid[1]]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b118817#spectroscopic-data-for-azepan-1-ylacetic-acid-nmr-ir-mass-spec>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)